molecular formula C11H11IO2 B12570108 3-[Hydroxy(phenyl)methyl]-4-iodobut-3-en-2-one CAS No. 597583-73-8

3-[Hydroxy(phenyl)methyl]-4-iodobut-3-en-2-one

Cat. No.: B12570108
CAS No.: 597583-73-8
M. Wt: 302.11 g/mol
InChI Key: ZQFPCLWKRDLPLG-UHFFFAOYSA-N
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Description

3-[Hydroxy(phenyl)methyl]-4-iodobut-3-en-2-one is an organic compound that features a hydroxy group, a phenyl group, and an iodine atom attached to a butenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Hydroxy(phenyl)methyl]-4-iodobut-3-en-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetaldehyde and 4-iodobut-3-en-2-one.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness, often incorporating advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[Hydroxy(phenyl)methyl]-4-iodobut-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

3-[Hydroxy(phenyl)methyl]-4-iodobut-3-en-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[Hydroxy(phenyl)methyl]-4-iodobut-3-en-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and phenyl groups can participate in hydrogen bonding and π-π interactions, respectively, while the iodine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-[Hydroxy(phenyl)methyl]-4-chlorobut-3-en-2-one: Similar structure but with a chlorine atom instead of iodine.

    3-[Hydroxy(phenyl)methyl]-4-bromobut-3-en-2-one: Similar structure but with a bromine atom instead of iodine.

    3-[Hydroxy(phenyl)methyl]-4-fluorobut-3-en-2-one: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 3-[Hydroxy(phenyl)methyl]-4-iodobut-3-en-2-one imparts unique properties such as increased molecular weight and potential for halogen bonding, which can influence its reactivity and interactions with other molecules. This makes it distinct from its chloro, bromo, and fluoro analogs.

Properties

CAS No.

597583-73-8

Molecular Formula

C11H11IO2

Molecular Weight

302.11 g/mol

IUPAC Name

3-[hydroxy(phenyl)methyl]-4-iodobut-3-en-2-one

InChI

InChI=1S/C11H11IO2/c1-8(13)10(7-12)11(14)9-5-3-2-4-6-9/h2-7,11,14H,1H3

InChI Key

ZQFPCLWKRDLPLG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=CI)C(C1=CC=CC=C1)O

Origin of Product

United States

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